Atrial Natriuretic Peptide rat

Description

Discovery and Historical Context in Rat Models

The journey to understanding ANP began with the discovery of a "natriuretic factor" originating from the cardiac atria. scielo.brscielo.br Early investigations using rat models were pivotal in demonstrating that extracts from rat atria, but not ventricles, contained a substance that could induce rapid and significant natriuresis (sodium excretion) and diuresis (water excretion) when injected into other rats. This atrial substance was initially termed Atrial Natriuretic Factor (ANF). scielo.brnih.gov

Subsequent research focused on purifying and characterizing this factor from rat atrial tissue. These efforts led to the identification of ANP as a 28-amino acid peptide. ahajournals.org It was also discovered that ANP is synthesized as a larger prohormone (pro-ANP) within the atrial myocytes of the heart and stored in granules before being released into the bloodstream. scielo.brscielo.br A significant finding from rat brain extracts was the discovery of ANP within the central nervous system, where it is stored in a low molecular weight form, indicating different processing pathways compared to the atria. nih.gov The term ANP is now widely used to refer to the biologically active hormone. nih.gov The use of various rat models, including spontaneously hypertensive rats (SHR) and salt-sensitive strains, has been instrumental in elucidating the peptide's pathophysiological significance. ahajournals.orgnih.govjci.org

Physiological Significance in Rat Homeostasis

Renal Effects: ANP directly acts on the kidneys to increase the glomerular filtration rate (GFR). nih.gov It promotes natriuresis and diuresis, which helps to reduce blood volume and, consequently, blood pressure. physiology.orgahajournals.org Studies in rats show that ANP inhibits sodium reabsorption in the renal tubules. nih.gov The natriuretic response to ANP can be blunted in certain pathological states, such as in cirrhotic rats with ascites, despite a similar increase in GFR compared to control animals. unav.edu

Vascular Effects: ANP is a powerful vasodilator, meaning it relaxes blood vessels. researchgate.netphysiology.org This vasodilation reduces total peripheral vascular resistance, which is a primary determinant of blood pressure. physiology.org Evidence from rat models suggests that ANP exerts a tonic hypotensive effect mediated by the vasodilation of resistance vasculature. physiology.org

Hormonal Interactions: ANP inhibits the release of renin from the kidneys, thereby suppressing the entire RAAS cascade. nih.gov It also inhibits the secretion of aldosterone (B195564) from the adrenal glands, a hormone that promotes sodium and water retention. scielo.brnih.gov Furthermore, ANP can antagonize the effects of vasoconstrictors like angiotensin-II and endothelin. researchgate.netscielo.br

Cardiovascular Regulation: In the heart itself, ANP is involved in complex regulatory processes. Messenger RNA for ANP receptors has been identified in rat cardiac tissue, suggesting that ANP may have direct effects on cardiac function, potentially modulating contractility or regulating its own release via a short feedback loop. nih.gov In rat models of cardiac failure, chronically elevated plasma ANP levels are observed, which is considered a compensatory mechanism to maintain sodium balance. oup.comahajournals.org

The fundamental role of ANP in rat physiology is underscored by studies using ANP gene knockout models, which exhibit fluid retention and hypertension. oup.com Conversely, chronic administration of ANP or gene delivery has been shown to reduce blood pressure in hypertensive rat models. ahajournals.orgphysiology.org

Research Findings in Rat Models

Extensive research using various rat models has provided detailed insights into the function and regulation of ANP.

ANP Levels in Pathophysiological Rat Models

Studies comparing healthy rats with those exhibiting cardiovascular disease have revealed significant alterations in ANP concentrations, highlighting its role as a biomarker. For instance, in spontaneously hypertensive rats (SHR), basal plasma ANP levels are significantly higher than in their normotensive Wistar-Kyoto (WKY) counterparts. nih.gov Similarly, rats with myocardial infarction-induced heart failure show markedly elevated plasma ANP concentrations compared to control rats, which correlates with the severity of ventricular dysfunction. ahajournals.orgnih.gov

Table 1: Comparative Plasma ANP Concentrations in Different Rat Models

| Rat Model | Plasma ANP Concentration (pg/ml) | Control Group (WKY or Sham) | Finding |

|---|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | 109 ± 10 | 63 ± 4 | Plasma ANP is significantly higher in hypertensive rats. nih.gov |

Data presented as mean ± SEM.

Effects of ANP on Renal and Hemodynamic Parameters

The direct physiological effects of ANP have been quantified in numerous rat studies. Infusion of ANP leads to predictable changes in renal function and blood pressure. However, the magnitude of these responses can vary depending on the physiological state of the animal. In a study on cirrhotic rats with ascites, ANP infusion caused a significantly blunted diuretic and natriuretic response compared to healthy control rats, demonstrating a state of renal resistance to the peptide in this disease model. unav.edu

Table 2: Effect of α-ANP Infusion on Renal Function and Blood Pressure in Cirrhotic vs. Control Rats

| Parameter | Group | Baseline Value | Value After α-ANP Infusion |

|---|---|---|---|

| Urine Volume (μl/min) | Control | 14.6 ± 1.3 | 102.5 ± 17.7 |

| Cirrhotic | 13.8 ± 1.9 | 37.9 ± 9.1 | |

| Sodium Excretion (μEq/min) | Control | 1.0 ± 0.3 | 14.1 ± 3.2 |

| Cirrhotic | 0.5 ± 0.1 | 3.3 ± 1.0 | |

| Mean Arterial Pressure (mmHg) | Control | 119 ± 3 | 101 ± 4 |

Data presented as mean ± SEM. Source: unav.edu

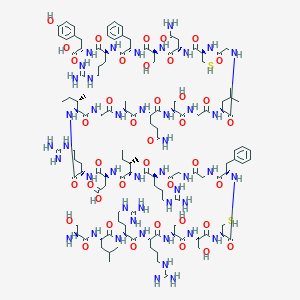

Structure

2D Structure

Properties

CAS No. |

88898-17-3 |

|---|---|

Molecular Formula |

C128H207N45O39S2 |

Molecular Weight |

3064.4 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C128H207N45O39S2/c1-10-64(7)99(121(209)151-52-94(183)152-66(9)101(189)156-77(36-37-91(130)180)109(197)167-85(56-175)105(193)150-53-96(185)154-78(43-62(3)4)103(191)149-54-97(186)155-89(60-213)119(207)164-82(48-92(131)181)114(202)169-86(57-176)116(204)163-81(46-68-25-16-13-17-26-68)113(201)159-74(29-20-40-144-126(136)137)107(195)166-84(123(211)212)47-69-32-34-70(179)35-33-69)172-111(199)76(31-22-42-146-128(140)141)160-115(203)83(49-98(187)188)165-122(210)100(65(8)11-2)173-110(198)72(27-18-38-142-124(132)133)153-95(184)51-147-93(182)50-148-104(192)80(45-67-23-14-12-15-24-67)162-120(208)90(61-214)171-118(206)88(59-178)170-117(205)87(58-177)168-108(196)75(30-21-41-145-127(138)139)157-106(194)73(28-19-39-143-125(134)135)158-112(200)79(44-63(5)6)161-102(190)71(129)55-174/h12-17,23-26,32-35,62-66,71-90,99-100,174-179,213-214H,10-11,18-22,27-31,36-61,129H2,1-9H3,(H2,130,180)(H2,131,181)(H,147,182)(H,148,192)(H,149,191)(H,150,193)(H,151,209)(H,152,183)(H,153,184)(H,154,185)(H,155,186)(H,156,189)(H,157,194)(H,158,200)(H,159,201)(H,160,203)(H,161,190)(H,162,208)(H,163,204)(H,164,207)(H,165,210)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,173,198)(H,187,188)(H,211,212)(H4,132,133,142)(H4,134,135,143)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)/t64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-,100-/m0/s1 |

InChI Key |

BABRMHJHAGFVGO-BRTFOEFASA-N |

SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N |

sequence |

One Letter Code: SLRRSSCFGGRIDRIGAQSGLGCNSFRY (Disulfide bridge: Cys7-Cys23) |

Synonyms |

atrial natriuretic factor precursor, rat atrial natriuretic factor, rat atrial natriuretic peptide (1-28), rat atrial natriuretic peptide precursor, rat atrial natriuretic peptide, rat natriuretic peptide precursor type A, rat NPPA protein, rat rANP (1-28) rat ANF (99-126) rat ANF prohormone (99-126) rat atrial natriuretic peptide |

Origin of Product |

United States |

Molecular Biology and Biosynthesis of Atrial Natriuretic Peptide in Rats

NPPA Gene Expression and Regulation

The regulation of the Nppa gene, which codes for ANP, is a multifaceted process crucial for maintaining cardiovascular balance. Its expression is a sensitive marker for both cardiac development and pathological states like hypertrophy. ahajournals.orgnih.gov

Transcriptional Control

The transcriptional control of the rat Nppa gene is governed by a variety of cis-acting elements and trans-acting factors that ensure its tissue-specific and developmentally regulated expression. The promoter region of the rat Nppa gene has been extensively studied to identify the sequences responsible for its cardiac-specific activity. oup.com

Transfection experiments using rat Nppa promoter-reporter gene constructs in cardiomyocyte cultures have been instrumental in delineating functional regulatory domains. oup.com Studies have shown that a 638 base pair (bp) fragment of the rat promoter is active in both atria and ventricles before birth and continues to be active in the atria of adult rats, suggesting this region contains key regulatory sequences. oup.com However, the expression pattern of this 638 bp promoter construct differs from the endogenous gene, indicating that additional sequences are necessary for the complete spatiotemporal expression pattern. oup.com

Further analysis has revealed that sequences located between -700 and -136 bp upstream of the transcription start site are critical for activity in cardiac cells. oup.com This region contains binding sites for several key cardiac transcription factors.

| Transcription Factor Binding Sites in the Rat Nppa Promoter |

| T-box binding elements (TBE) |

| GATA sites |

| CArG boxes |

| NK-homeobox binding elements (NKE) |

| A/T-rich element |

| Phenylephrine-responsive element (PERE) |

These elements are bound by transcription factors such as Tbx5, GATA4/6, Serum Response Factor (SRF), and NKX2.5, which are known to be major regulators of cardiac development. researchgate.net The interaction of these factors with the Nppa promoter drives its expression in the developing and adult heart. Additionally, the transcription factor AP-1, a heterodimer of c-Fos and c-Jun, has been shown to interact with the rat ANP promoter, suggesting its role in the upregulation of ANP during cardiac stress. ahajournals.org

Hormonal Regulation

The expression of the Nppa gene is also under tight hormonal control, with several hormones modulating its transcription and the subsequent synthesis and release of ANP.

Glucocorticoids have been shown to directly regulate the expression of the Nppa gene in rat neonatal cardiocytes. nih.gov Treatment with the synthetic glucocorticoid dexamethasone (B1670325) leads to a dose-dependent increase in cytoplasmic ANP mRNA levels and ANP immunoreactivity in the culture media. nih.gov This effect is mediated, at least in part, by enhanced transcription of the Nppa gene. nih.gov Two glucocorticoid responsive elements (GREs) have been identified within the 1 kbp upstream promoter region of the rat Nppa gene, which mediate this induction. oup.com The glucocorticoid-induced increase in ANP production is comparable to that seen in left ventricular hypertrophy. oup.com Furthermore, the induction of Nppa mRNA by glucocorticoids is dependent on new protein synthesis, as it is abolished by the protein synthesis inhibitor cycloheximide. core.ac.uk

Mineralocorticoids also play a significant role in regulating ANP synthesis and release in rats. Administration of deoxycorticosterone acetate (B1210297) (DOCA), a mineralocorticoid, acts as a powerful stimulus for both ANP release and atrial myocyte ANP synthesis. scispace.com This is evidenced by a rapid and sustained increase in plasma immunoreactive ANP concentrations and a significant rise in atrial pre-pro-ANP messenger RNA (mRNA) content within 12 hours of DOCA administration. scispace.com This hormonal regulation is a key component of the "mineralocorticoid escape" phenomenon, where the initial sodium retention induced by mineralocorticoids is counteracted. scispace.comoup.com The increased plasma levels of endogenous ANP are believed to play a crucial role in the subsequent natriuretic response. oup.com At the cellular level, ANP can inhibit mineralocorticoid receptor (MR) function in rat colonic surface cells, suggesting a feedback mechanism. nih.govjci.org

Estrogen has been identified as a regulator of ANP expression in the rat heart. nih.gov In adult rats, ovariectomy leads to a decrease in atrial estrogen receptor alpha (ERα), the atria-to-body weight ratio, and ANP transcription. nih.govwikigenes.org These changes can be reversed by treatment with 17-beta-estradiol. nih.gov This treatment also restores plasma ANP levels in ovariectomized rats. nih.gov The effects of estrogen on ANP appear to be developmentally regulated, as the expression of estrogen receptors (ERα and ERβ) changes significantly from the neonatal period to adulthood. nih.gov In female spontaneously hypertensive rats (SHR), the presence of estrogens appears to enhance the renal response to ANP. plos.org Chronic treatment with estradiol (B170435) has been shown to increase ANP release from isolated rat atria and stimulate atrial ANP mRNA. bioscientifica.com

Mineralocorticoids

Developmental Expression

The expression of the Nppa gene exhibits a distinct developmental pattern in the rat heart. During fetal development, both the atria and ventricles synthesize significant amounts of ANP. ahajournals.orgnih.gov Expression of Nppa is an early and specific marker for the differentiating working myocardium of the atria and ventricles. nih.gov

Around the time of birth, there is a dramatic shift in this expression pattern. Ventricular Nppa expression is significantly downregulated, while high levels of expression are maintained in the atria. ahajournals.orgnih.govoup.com In the adult rat, ventricular ANP levels are approximately 1% of atrial levels. oup.com However, ventricular ANP expression can be reactivated in response to various pathological stimuli that induce cardiac hypertrophy, making it a reliable marker for this condition. ahajournals.orgnih.gov

Studies in spontaneously hypertensive rats (SHR) have shown age-related changes in ANP expression. Plasma immunoreactive ANF increases significantly at puberty (8 weeks) in both male and female SHR. oup.comnih.gov

The expression of ANP has also been detected in non-cardiac tissues during development. For instance, pro-ANP mRNA has been found in the cytotrophoblasts of rat placentae, with the highest levels detected at day 16 of gestation. nih.gov

Physiological State Modulation

The expression and secretion of Atrial Natriuretic Peptide (ANP) in rats are significantly influenced by various physiological and pathophysiological states, particularly those affecting cardiac hemodynamics.

Cardiac Hypertrophy

Cardiac hypertrophy, an adaptive response of the heart to increased workload, is consistently associated with the upregulation of ANP gene expression in rats. nih.govahajournals.org Studies have shown that in response to pressure overload, the left ventricle (LV) displays a marked increase in ANP mRNA levels, making it a reliable marker for this condition. nih.govahajournals.org For instance, the imposition of acute systolic wall stress on isovolumetrically beating rat hearts led to a 2.2-fold increase in ANP mRNA after 120 minutes. nih.gov This upregulation is linked to the activation of proto-oncogenes like c-fos and c-jun, whose protein products form the transcription factor AP-1. nih.govahajournals.org The AP-1 binding site within the rat ANP promoter is crucial for this induction. nih.gov

In models of renovascular hypertension in rats, a positive correlation exists between the degree of myocardial hypertrophy and the expression of both ANP and Brain Natriuretic Peptide (BNP) genes. portlandpress.com Specifically, in two-kidney, one-clip hypertensive rats, ANP mRNA levels in the left ventricle were approximately 7.2-fold higher than in control rats after 6 weeks, and 13.0-fold higher after 10 weeks. portlandpress.com Similarly, in DOCA-salt hypertensive rats, a positive correlation was observed between cardiac hypertrophy and both left ventricular ANP expression and plasma ANP levels. scielo.org.ar ANP plasma levels were found to increase as early as two weeks into the treatment. scielo.org.ar

The natriuretic peptides, including ANP, have been shown to exert antihypertrophic actions in adult rat cardiomyocytes. oup.com ANP, along with BNP and C-type natriuretic peptide (CNP), can prevent angiotensin II-induced increases in protein synthesis and the expression of the proto-oncogene c-fos, both of which are markers of hypertrophy. oup.com

Table 1: ANP mRNA and Protein Changes in Rat Cardiac Hypertrophy Models

| Model | Time Point | Tissue | Change in ANP mRNA | Change in ANP Protein/Plasma Level | Reference |

|---|---|---|---|---|---|

| Acute Pressure Overload | 120 minutes | Left Ventricle | 2.2-fold increase | - | nih.gov |

| Renovascular Hypertension | 6 weeks | Left Ventricle | ~7.2-fold increase | Significantly higher plasma ANP | portlandpress.com |

| Renovascular Hypertension | 10 weeks | Left Ventricle | ~13.0-fold increase | Significantly higher plasma ANP | portlandpress.com |

| DOCA-Salt Hypertension | 2 weeks | - | - | Increased plasma ANP | scielo.org.ar |

| DOCA-Salt Hypertension | 4, 6, 12 weeks | Left Ventricle | Positive correlation with hypertrophy | Positive correlation with hypertrophy | scielo.org.ar |

Heart Failure

In rat models of heart failure, typically induced by myocardial infarction, the ANP system is significantly activated. This activation is closely linked to the increase in intracardiac pressures. nih.gov A key finding is the strong correlation between plasma ANP levels and left ventricular end-diastolic pressure. nih.gov

Rats with myocardial infarction-induced heart failure exhibit markedly elevated plasma ANP concentrations. ahajournals.org In one study, rats with infarction had plasma ANP levels of 1205.8 ± 180.9 pg/ml compared to 126.7 ± 8.9 pg/ml in control rats. ahajournals.org This chronic stimulation of ANP release leads to a depletion of ANP stores in both the right and left atria. ahajournals.orge-jvc.org The atrial ANP content per gram of tissue is reduced in rats with large infarcts. nih.gov

Interestingly, while atrial ANP content decreases, atrial ANP mRNA levels can be increased. In infarcted rats, the ANP mRNA level per pair of atria was found to be increased by 38%. nih.gov Furthermore, ventricular ANP mRNA levels also see a substantial rise, with a 90% increase in the right ventricle and a 380% increase in the left ventricle. nih.gov In a rat model of high-output heart failure, circulating ANP levels were elevated approximately 9-10 fold. oncotarget.com

Despite the high circulating levels of ANP, the responsiveness to ANP can be blunted in severe heart failure, a phenomenon sometimes referred to as "ANP resistance". e-jvc.org For example, in rats with large infarcts, the increase in plasma ANP in response to volume loading is attenuated compared to control rats. nih.gov

Table 2: ANP Dynamics in Rat Heart Failure Models

| Model | Parameter | Change | Reference |

|---|---|---|---|

| Myocardial Infarction | Plasma ANP | Markedly elevated (e.g., ~10-fold increase) | ahajournals.org |

| Myocardial Infarction | Atrial ANP Content | Reduced | nih.govahajournals.org |

| Myocardial Infarction | Atrial ANP mRNA | Increased by 38% per pair of atria | nih.gov |

| Myocardial Infarction | Ventricular ANP mRNA | 90% increase (Right), 380% increase (Left) | nih.gov |

| High-Output Heart Failure | Circulating ANP | ~9-10 fold elevation | oncotarget.com |

Precursor Processing and Maturation

The biosynthesis of mature, biologically active ANP involves a series of proteolytic cleavage events from a larger precursor molecule.

PreproANP to proANP Conversion

ANP is initially synthesized as a 151-amino acid preprohormone (preproANP). wikipedia.org The first step in its maturation is the removal of a 25-amino acid signal sequence from the N-terminus. wikipedia.orgnih.gov This cleavage event results in the formation of proANP, a 126-amino acid peptide, which is the primary storage form of ANP within atrial granules. wikipedia.orgnih.govahajournals.org

proANP to Mature ANP Conversion (Corin involvement)

The conversion of proANP to the mature, active 28-amino acid ANP is a critical activation step. oncotarget.comnih.gov This process is primarily carried out by a specific cardiac serine protease called corin (B2432093). oncotarget.comrappaport.org.ilnih.gov Corin is a type II transmembrane protease that is abundantly expressed in the heart. nih.govmdpi.com It cleaves proANP to generate the biologically active C-terminal 28-amino acid peptide. nih.govwiley.com Studies in corin-deficient mice have demonstrated that corin is essential for the conversion of proANP to ANP in the heart. researchgate.net In murine cardiac muscle cells, the expression of recombinant wild-type corin enhanced the processing of pro-ANP, while an active site mutant of corin or the use of small interfering RNA against corin inhibited this process. nih.gov In some pathological states, such as heart failure, alterations in corin expression have been observed, which may impact the processing of proANP. oncotarget.com

Alternative Processing: Urodilatin

In the kidney, the proANP precursor can undergo alternative processing to produce a peptide called urodilatin. researchgate.netoup.com Urodilatin is an N-terminally extended form of ANP, containing four additional amino acids. researchgate.netoup.com It is synthesized in the kidney tubular cells and secreted into the lumen, where it acts as a paracrine regulator of sodium and water reabsorption. researchgate.netoup.comoup.com While corin is the key enzyme for proANP processing in the heart, the enzyme responsible for the alternative cleavage that produces urodilatin in the kidney is believed to be a different protease, possibly a metalloproteinase, though its specific identity remains to be fully defined. researchgate.net

Cellular Localization and Storage

The synthesis and storage of Atrial Natriuretic Peptide (ANP) in rats are primarily localized within specific cells and subcellular compartments, ensuring its availability for regulated secretion.

In the adult rat heart, atrial cardiomyocytes are the principal sites of ANP synthesis and storage. plos.orgum.es The majority of ANP released from a normal adult heart, over 90%, originates from the atria. plos.org Both rat and human atrial cardiocytes show a positive reaction for ANP, which is found in granules located in the perinuclear area of the cardiocytes. um.es While ANP is predominantly expressed in the atria, it is also found to a lesser extent in ventricular myocytes, particularly in newborn rats. pnas.org In situ hybridization techniques have confirmed the presence of ANP transcripts in numerous atrial myocytes and fewer ventricular myocytes in both tissue sections and cultures of newborn rat hearts. pnas.org This finding aligns with RNA blot analysis, which identified a single prepro-ANP transcript of approximately 900 nucleotides in both the atria and ventricles. pnas.org The distribution of ANP immunoreactivity closely matches the location of its mRNA, providing clear evidence for ANP gene expression in both atrial and ventricular myocytes. pnas.org The expression of ANP is dynamic during development; it is prominent in the atria and primitive ventricle at embryonic day 9 and by day 14, while persisting in the atria, it becomes more restricted to the trabecular myocardium of the ventricles. physiology.org

Myocyte stretch is considered a primary trigger for the secretion of ANP. ahajournals.org This peptide is stored within atrial secretory granules and its release is enhanced by mechanical stimuli such as atrial distension. plos.orgahajournals.org

ANP is stored in specific atrial granules within cardiomyocytes. researchgate.netnih.gov These granules are membrane-bound vesicles containing the ANP prohormone. researchgate.netanatoljcardiol.comoup.com Immunohistochemical studies have confirmed that these specific atrial granules are laden with ANP. researchgate.net

Ultrastructurally, these secretory granules appear as oval bodies with a homogenous, electron-dense core and a limiting membrane. anatoljcardiol.com They tend to accumulate in the perinuclear sarcoplasm, particularly near the Golgi complex, where they form large aggregations, though single granules can also be found dispersed throughout the cytoplasm. researchgate.netanatoljcardiol.com The process of their formation appears to involve immature secretory vesicles budding off from the Golgi cisternae and then fusing to create the mature granules. nih.gov

Morphometric analysis has revealed different types of granules. "A-granules" are considered mature, storing granules, while "B-granules" are thought to be in a state of dissolution or release. nih.govstm-journal.ru Pale B-granules, which are less electron-dense and larger, are found in small numbers, primarily in left atrial cardiocytes. nih.gov Studies on rats subjected to protein deprivation showed a significant reduction in the size of these granules, although the number of granules per field in the cardiocytes was not significantly affected, suggesting the storage of ANP is protected even under conditions of substantial malnutrition. nih.gov The process of release is via exocytosis, where the granule membrane fuses with the cell's plasma membrane to release its contents into the extracellular space. jst.go.jp

| Feature | Description | Primary Location within Cardiomyocyte | Reference |

|---|---|---|---|

| Overall Structure | Oval bodies with a homogenous, electron-dense core and a limiting membrane. | Perinuclear sarcoplasm, near Golgi complex. | anatoljcardiol.com |

| Formation | Budding of immature vesicles from Golgi cisternae followed by fusion. | Golgi complex. | nih.gov |

| A-Granules (Mature) | Electron-dense, represent the storage form of ANP. | Throughout the sarcoplasm, concentrated perinuclearly. | nih.govstm-journal.ru |

| B-Granules (Dissolving) | Less electron-dense, larger, and more granular. Thought to be involved in release. | Primarily in left atrial cardiocytes. | nih.govstm-journal.ru |

| Release Mechanism | Exocytosis: fusion of granule membrane with the plasma membrane. | Cell periphery. | jst.go.jp |

While the heart is the primary site, ANP synthesis and presence have been identified in various non-cardiac tissues in the rat, suggesting localized, paracrine functions. nih.govoup.comnih.govwjgnet.com

Intestine: The gene for ANP is expressed in specific regions of the rat gastrointestinal tract. nih.gov ANP mRNA has been detected in the stomach, small and large intestines, and rectum/anus. nih.gov The highest concentrations of these transcripts are found in the proximal stomach, antrum, proximal colon, and rectum/anus, at levels ranging from 1 to 10% of that in the cardiac ventricle. nih.gov In the stomach, ANP-synthesizing cells have been identified as enterochromaffin (EC) cells located in the gastric mucosa. nih.govwjgnet.com The density of these cells is highest in the cardiac region, followed by the antrum and then the fundic region. nih.govwjgnet.com The presence of the ANP prohormone in these tissues suggests local synthesis. nih.gov Functionally, ANP in the intestine can influence ion transport, as it has been shown to increase the expression of the CFTR Cl⁻ channel in the rat proximal colon. bioscientifica.com

Kidney: While primarily a target organ for circulating ANP, there is evidence for the presence of ANP receptors in the rat kidney. nih.govnih.gov High densities of these receptors are found in the glomeruli, with moderate densities in the inner medulla and the inner stripe of the outer medulla. nih.govphysiology.org Although local synthesis is less pronounced than in the heart, the presence of ANP receptors underscores its critical role in renal regulation of fluid and electrolyte balance. nih.govphysiology.org

Adrenal Gland: The adrenal gland is another key target and site of extra-cardiac ANP activity. oup.comnih.gov ANP receptors are densely localized in the zona glomerulosa and moderately in the zona fasciculata. nih.govphysiology.org Importantly, studies have shown that ANP is also synthesized within the adrenal gland itself. oup.com In normal rats, ANP mRNA and immunoreactivity are mainly found in the zona glomerulosa and the medulla. oup.com This local production suggests that ANP may act in an autocrine or paracrine manner to regulate adrenal functions, such as aldosterone (B195564) secretion. oup.com

| Tissue | Specific Location | Type of Evidence | Key Findings | Reference |

|---|---|---|---|---|

| Intestine | Proximal stomach, antrum, proximal colon, rectum/anus | mRNA Detection (Ribonuclease Protection Analysis) | ANP transcript levels are 1-10% of those in the cardiac ventricle. | nih.gov |

| Gastric Mucosa (Cardiac, Antrum, Fundic regions) | Immunohistochemistry, In Situ Hybridization | Identified ANP-synthesizing enterochromaffin (EC) cells; density is highest in the cardiac region. | nih.govwjgnet.com | |

| Proximal Colon | Functional Assay (mRNA expression) | ANP infusion increases CFTR mRNA expression, suggesting a role in ion transport. | bioscientifica.com | |

| Kidney | Glomeruli | Receptor Autoradiography | Very high density of ANP receptors. | nih.govphysiology.org |

| Inner Medulla, Inner Stripe of Outer Medulla | Receptor Autoradiography | Moderate density of ANP receptors. | nih.govphysiology.org | |

| Adrenal Gland | Zona Glomerulosa, Medulla | In Situ Hybridization, Immunohistochemistry | Primary sites of ANP mRNA and peptide expression in normal rats. | oup.com |

| Zona Glomerulosa, Zona Fasciculata | Receptor Autoradiography | High density of ANP receptors in zona glomerulosa, moderate in zona fasciculata. | nih.govphysiology.org |

Regulation of Atrial Natriuretic Peptide Secretion in Rats

Physiological Stimuli

The release of ANP from rat atrial cardiocytes is triggered by a variety of physiological cues, ensuring a responsive mechanism for maintaining cardiovascular homeostasis.

Atrial Stretch and Volume Overload

Atrial stretch, resulting from increased blood volume, is a primary stimulus for ANP secretion. oup.comnih.gov Studies on isolated perfused rat hearts have directly demonstrated that distension of the atria stimulates the release of ANP. nih.gov This mechanical stimulation is a crucial feedback mechanism to counteract fluid overload. For instance, acute blood volume expansion in rats leads to a rapid and significant release of ANP from the cardiac atria. wikipedia.org Similarly, an elevation in left atrial filling pressure in working rat hearts is associated with a pressure-dependent and reversible increase in ANP release. jst.go.jp

The response to atrial stretch can be influenced by various pathological conditions. In hypertensive rats, the stretch-induced activation of ANP secretion is suppressed compared to normotensive rats. capes.gov.br This blunted response in hypertensive models suggests an impairment in the normal physiological feedback loop.

Research has also distinguished between right and left atrial contributions to ANP secretion. In isolated perfused atria of rats, the basal rate of ANP secretion and the response to stretch are higher in the right atrium than in the left, suggesting the right atrium is a predominant site for ANP secretion in this species.

Hypoxia/Ischemia

Hypoxia, or a decrease in oxygen tension, is a potent and independent stimulus for ANP secretion in rats, separate from mechanical stretch. oup.comahajournals.orgnih.gove-century.us This has been demonstrated in various experimental models, including isolated perfused rat hearts, cultured atrial myocytes, and in vivo studies. ahajournals.orgnih.gove-century.us Acute hypoxia has been shown to significantly promote ANP secretion from isolated beating rat atria. researchgate.net The mechanism involves the upregulation of hypoxia-inducible factor 1α (HIF-1α). researchgate.net

The release of ANP during cardiac ischemia is considered an important homeostatic mechanism, as ANP can induce vasodilation to improve blood flow and oxygen delivery to the heart. oup.com Studies on perfused rat ventricles have shown that hypoxia stimulates the release of both ANP and Brain Natriuretic Peptide (BNP). nih.gove-century.us Furthermore, endothelin has been identified as a potential mediator in hypoxia-induced ANP release. oup.com

Increased Sodium Concentration (Hypernatremia)

The regulation of ANP secretion by sodium concentration is complex and not a direct stimulus-response relationship. wikipedia.org While high salt diets have been reported to increase the release of ANP, this is likely a response to the associated increase in atrial pressure rather than a direct effect of sodium. nih.gov In fact, studies on essential hypernatremia have shown an altered, and at times blunted, ANP response. In one case, a patient with severe euvolemic hypernatremia had normal ANP levels, and inducing hypernatremia with a hypertonic saline infusion or a high-sodium diet actually led to a decline in serum ANP. nih.gov

The central nervous system plays a significant role in mediating the response to changes in sodium and osmolarity. Microinjection of hypertonic saline into the anteroventral third ventricle (AV3V) region of the rat brain causes an increase in plasma ANP levels, suggesting a central pathway for osmotically-induced ANP release. scielo.br

Atrial Tachycardia

Increased heart rate, or tachycardia, is another recognized stimulus for ANP secretion. nih.gov In isolated left rat atria, increasing the pacing frequency leads to a significant rise in ANP secretion. nih.gov Studies have shown a continual rise in immunoreactive ANP with incremental increases in pacing frequency from 2 to 8 Hz. nih.gov This effect appears to be independent of endogenous nerve stimulation, as it persists even in the presence of adrenergic and cholinergic antagonists. nih.gov The elevated plasma levels of ANP observed during episodes of atrial tachycardia are thought to contribute to the polyuria often associated with this condition. nih.gov

Aging Effects

The regulation of ANP secretion is significantly altered with age in rats. While basal plasma ANP levels are generally higher in older rats compared to their younger counterparts, the secretory response to physiological stimuli is often impaired. oup.comahajournals.org In isolated perfused atria from old rats (18-20 months), the ANP secretion in response to atrial stretch is markedly attenuated compared to that in young rats (2-3 months). nih.govoup.com Similarly, the response to endothelin stimulation is also blunted in aged rats. nih.govoup.com

Despite the diminished response to stretch, atria from aged rats show an increased secretory response to the adrenergic agonist phenylephrine. ahajournals.org This suggests a shift in the regulatory pathways with age. The age-related increase in basal plasma ANP may be partly due to increased secretion from the ventricle, where preproANP mRNA content increases with age. oup.com These changes in ANP secretion and its renal effects during aging could contribute to the development of cardiovascular diseases like hypertension and heart failure. nih.govoup.com

| Parameter | Young Rats | Old Rats | Reference |

|---|---|---|---|

| Basal Plasma ANP | Lower | Higher | ahajournals.org |

| ANP Secretion Response to Atrial Stretch | Dramatic Increase | Markedly Attenuated | nih.govoup.com |

| ANP Secretion Response to Endothelin | Marked Increase | Markedly Attenuated | nih.govoup.com |

| ANP Secretion Response to Phenylephrine | Increase | Increased Response vs. Young | ahajournals.org |

Neurohormonal and Intracellular Regulatory Mechanisms

The secretion of ANP is modulated by a complex network of neurohormonal signals and intracellular second messenger systems.

Endothelin, a potent vasoconstrictor, stimulates the secretion of ANP in cultured rat atrial cells. nih.gov This stimulation is also observed in isolated perfused atria, where endothelin augments the ANP response to stretch. oup.com

The autonomic nervous system plays a significant role. Acetylcholine (B1216132) (ACh) has been shown to stimulate ANP secretion. physiology.org Studies suggest that endogenously released ACh tonically stimulates ANP secretion through the activation of M2 muscarinic receptors. physiology.org Conversely, stimulation of beta-adrenergic receptors tends to inhibit ANP secretion. ahajournals.org

Intracellularly, the regulation of ANP secretion involves multiple signaling pathways. The secretion of ANP is stimulated by both the elevation of intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC). nih.govnih.gov In contrast, the synthesis of ANP is primarily increased by the activation of PKC. nih.gov The stretch-induced secretion of ANP may require an influx of calcium through voltage-dependent Ca2+ channels and the activation of calcium-calmodulin kinase. jst.go.jpcapes.gov.br

Nitric oxide (NO) and its second messenger, cyclic guanosine (B1672433) monophosphate (cGMP), appear to have an inhibitory effect on ANP secretion. oup.com Inhibition of NO synthase has been shown to augment the ANP secretion in response to blood volume expansion in conscious rats. oup.com

| Regulator | Effect on ANP Secretion | Associated Intracellular Pathway | Reference |

|---|---|---|---|

| Endothelin | Stimulation | Protein Kinase C, [Ca2+]i elevation | oup.comnih.gov |

| Acetylcholine (ACh) | Stimulation | M2 muscarinic receptors | physiology.org |

| Beta-adrenergic agonists | Inhibition | - | ahajournals.org |

| Calcium ([Ca2+]i) | Stimulation | Direct effect, Calmodulin kinase | capes.gov.brnih.gov |

| Protein Kinase C (PKC) | Stimulation | - | nih.govnih.gov |

| Nitric Oxide (NO)/cGMP | Inhibition | cGMP pathway | oup.com |

Adrenergic Pathways

Adrenergic stimulation, a key component of the sympathetic nervous system, exerts a significant influence on ANP secretion through the activation of both beta- and alpha1-adrenoceptors.

Beta-Adrenoceptors

The role of beta-adrenoceptors in regulating ANP secretion appears to be context-dependent, with differing effects observed in contracting versus non-contracting atrial preparations. In non-contracting neonatal rat atrial myocytes and intact atria, stimulation of beta-adrenoceptors and the subsequent increase in intracellular cAMP have been shown to inhibit both basal and alpha1-stimulated ANP secretion. oup.com Conversely, in electrically paced, contracting rat atria, beta-adrenergic stimulation has been found to increase ANP secretion. oup.com Studies using the beta-agonist isoproterenol (B85558) in superfused rat atria demonstrated a biphasic increase in ANP secretion, similar to the response seen with norepinephrine. jci.org However, other research on neonatal rat atrial myocytes found that isoproterenol did not affect ANP secretion. physiology.org In hypothalamic explants from rats, the beta-agonist isoprenaline was shown to enhance the basal secretion rate of immunoreactive ANP. karger.com This suggests that beta-adrenergic activation can have opposing effects on ANP release depending on the experimental conditions and the contractile state of the atrial myocytes. oup.com

Alpha1-Adrenergic Receptors (Norepinephrine, Protein Kinase C, Ca2+ influx)

Activation of alpha1-adrenergic receptors consistently stimulates ANP secretion in rat atria. Norepinephrine, acting on these receptors, has been shown to produce a significant, dose-dependent increase in ANP release from both isolated rat hearts and cultured atrial myocytes. oup.comnih.gov This stimulatory effect is mediated through a cascade involving protein kinase C (PKC) and calcium (Ca2+) influx.

Studies on primary cultures of adult rat atrial myocytes revealed that norepinephrine, in the presence of a beta-blocker, increased ANP secretion approximately twofold. nih.gov This response was predominantly mediated by the alpha1A-like subtype of alpha1-receptors. nih.gov The involvement of PKC is supported by the finding that phorbol (B1677699) esters, which directly activate PKC, mimic the stimulatory effect of alpha1-adrenergic agonists on ANP secretion. physiology.orgnih.gov Furthermore, the PKC inhibitor H-7 was able to block the secretory response to both alpha1-adrenergic stimulation and phorbol esters. nih.gov

Endothelin

Endothelin (ET) is a potent vasoconstrictor peptide that also acts as a powerful stimulus for both the synthesis and secretion of ANP in rats. nih.govoup.com Research has shown that endothelin-1 (B181129) (ET-1) causes a dose-dependent increase in ANP secretion from isolated, superfused rat atria and neonatal rat cardiocytes. nih.govnih.gov This effect is observed in both atrial and ventricular cells. nih.gov

The stimulatory action of endothelin on ANP release is mediated primarily through endothelin A (ETA) receptors. ahajournals.org The various isopeptides of endothelin (ET-1, ET-2, and ET-3) all induce an increase in both ANP and brain natriuretic peptide (BNP) secretion, with ET-1 and ET-2 being the most potent. ahajournals.org

The signaling mechanism underlying endothelin-stimulated ANP secretion is heavily dependent on calcium influx. nih.gov Studies have demonstrated that reducing the extracellular calcium concentration significantly diminishes the ANP secretory response to endothelin. nih.gov This suggests that enhanced calcium influx, likely through voltage-dependent calcium channels, plays a crucial role. nih.gov Interestingly, while calcium influx is critical, the release of intracellular calcium from the sarcoplasmic reticulum, as inhibited by ryanodine (B192298), does not appear to be involved in the endothelin-stimulated secretory response. nih.govoup.com

Furthermore, endothelin can act synergistically with other stimuli, such as mechanical stretch. In isolated perfused rat atria, endothelin has been shown to augment the ANP secretory response to increased atrial pressure. oup.com This interaction between mechanical and agonist-mediated stimuli highlights the complex regulation of ANP release. nih.gov

| Agonist | Receptor | Effect on ANP Secretion | Key Second Messengers/Ions | Reference |

| Endothelin-1 | ETA | Stimulation | Ca2+ influx | nih.govnih.govahajournals.org |

| Endothelin-2 | ETA | Stimulation | Ca2+ influx | ahajournals.org |

| Endothelin-3 | ETA | Stimulation | Ca2+ influx | ahajournals.org |

Nitric Oxide (NO) Pathway

The nitric oxide (NO) pathway generally exerts an inhibitory effect on ANP secretion in rats. oup.com NO, produced from L-arginine, stimulates the production of cyclic GMP (cGMP) in cardiac muscle, which in turn inhibits ANP release. oup.comnih.gov

In conscious rats, inhibiting NO synthesis with N(G)-nitro-L-arginine methyl ester (L-NAME) has been shown to augment the ANP secretion that occurs in response to blood volume expansion. oup.com Similarly, in isolated rat atria, the inhibition of NO with methylene (B1212753) blue also enhances ANP secretion. oup.com These findings suggest a tonic inhibitory role for NO in the regulation of ANP release. kjpp.net

Further studies have shown that acetylcholine, which stimulates NO synthesis, can markedly attenuate the increase in ANP secretion induced by atrial stretch. oup.com This inhibitory effect of acetylcholine is abolished when NO synthesis is blocked, confirming the role of NO in this process. oup.com

The interaction between NO and other signaling molecules is also evident. For instance, the stimulatory effect of angiotensin II on ANP secretion is modulated by NO. When NO synthase is inhibited, the ANP secretion induced by angiotensin II is enhanced. nih.gov Conversely, the direct application of NO reduces the effect of angiotensin II on ANP release. nih.gov This modulation is likely mediated through the cGMP pathway. nih.gov

Calcium Signaling (Cytosolic Calcium, Ryanodine)

Calcium signaling plays a multifaceted role in the regulation of ANP secretion in rats, with its effects being dependent on the specific stimulus and cellular state. While a basal level of cytosolic calcium is necessary, the precise mechanisms of its involvement differ between basal and stimulated secretion.

The influx of extracellular calcium is a critical component for ANP secretion stimulated by certain agonists, such as endothelin and alpha1-adrenergic agonists. nih.govnih.gov However, the role of intracellular calcium release from the sarcoplasmic reticulum (SR) is more nuanced. Ryanodine, an inhibitor of SR calcium release through ryanodine-sensitive channels, has been shown to have no effect on basal ANP secretion in either contracting or quiescent rat atria. nih.govnih.gov This suggests that ryanodine-sensitive calcium release is not essential for the baseline secretion of ANP. nih.govphysiology.org

In contrast, stretch-stimulated ANP secretion is dependent on the release of calcium from intracellular stores. Studies have demonstrated that ryanodine dose-dependently inhibits the increase in ANP secretion induced by atrial stretch in both paced (contracting) and non-paced (quiescent) atria. nih.gov This indicates that intracellular calcium transients from the SR are essential for stretch-secretion coupling, independent of myocyte contraction. nih.gov However, there is also some opposing evidence regarding the absolute requirement of calcium for the secretory process. scite.ai

The source of the initial calcium signal for stretch-induced release is thought to be calcium-permeable mechanosensitive channels. scite.ai It is postulated that an increase in atrial volume stimulates these channels, leading to calcium-induced calcium release from the SR. scite.ai

| Condition | Effect of Ryanodine | Implication for ANP Secretion | Reference |

| Basal Secretion | No effect | SR Ca2+ release not required | nih.govnih.gov |

| Stretch-Stimulated Secretion | Inhibition | SR Ca2+ release is essential | nih.gov |

| Endothelin-Stimulated Secretion | No effect | SR Ca2+ release not involved | nih.gov |

Phosphoinositide System

The phosphoinositide (PI) signaling system is implicated in the regulation of ANP secretion in rats, particularly in response to certain hormonal stimuli. nih.gov This pathway involves the hydrolysis of phosphoinositides, leading to the generation of second messengers that can influence cellular processes, including hormone release.

While the primary focus of many studies has been on cardiac myocytes, research on other tissues in the rat has provided insights into the potential role of the PI system. For instance, in the exocrine pancreas of the rat, Atrial Natriuretic Factor (ANF) itself has been shown to stimulate secretion through the activation of NPR-C receptors coupled to the phosphoinositide pathway. physiology.orgconicet.gov.ar In isolated pancreatic acini, ANF dose-dependently enhanced phosphoinositide hydrolysis, an effect that was blocked by a selective phospholipase C (PLC) inhibitor. physiology.orgconicet.gov.ar

Although direct and extensive evidence solely on the role of the phosphoinositide system in regulating ANP secretion from rat atria is less detailed in the provided context, the established link between certain G-protein coupled receptors (like alpha1-adrenergic receptors) and PI hydrolysis in other systems suggests its likely involvement. The activation of these receptors typically leads to the activation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, is a known activator of Protein Kinase C, a key player in alpha1-adrenergic stimulated ANP release. nih.gov

Cyclic AMP Pathway

The role of cyclic adenosine (B11128) monophosphate (cAMP) in the regulation of ANP secretion in rats is multifaceted, with evidence suggesting both stimulatory and inhibitory involvement depending on the context. In cultured ventricular rat cardiomyocytes, activation of protein kinase C (PKC) with phorbol esters leads to ANP secretion through an autocrine pathway that involves prostaglandin (B15479496) formation and subsequent activation of myocardial adenylate cyclase, which increases cAMP levels. portlandpress.com This stimulatory role is supported by findings that forskolin (B1673556), a direct activator of adenylate cyclase, mimics the secretory effect of PKC activation. portlandpress.com Conversely, a cAMP antagonist, Rp-cAMPS, was shown to significantly reduce phorbol ester-induced ANP release. portlandpress.com

However, in other experimental settings, the cAMP pathway appears to have an inhibitory function. When ANP secretion is stimulated by endothelin-1 (ET-1) in cultured neonatal rat ventricular myocytes, the inhibition of cytochrome P450-arachidonate metabolites by 17-Octadecynoic acid (17-ODYA) was found to significantly inhibit ANP release while paradoxically increasing cAMP secretion. physiology.org This suggests that in the context of ET-1 stimulation, cAMP may act as a negative feedback signal or that its elevation is part of a separate, non-secretory pathway. physiology.org Further complexity is added by studies on the rat exocrine pancreas, where ANP itself, signaling through the NPR-C receptor, can stimulate the efflux of cAMP, potentially as a mechanism to regulate intracellular cAMP levels. nih.gov

Table 1: Experimental Findings on the Cyclic AMP Pathway and ANP Secretion in Rats

| Experimental Model | Agent Used | Effect on cAMP | Effect on ANP Secretion | Source |

|---|---|---|---|---|

| Cultured rat ventricular cardiomyocytes | Forskolin (adenylate cyclase activator) | Increase | Increase | portlandpress.com |

| Cultured rat ventricular cardiomyocytes | Rp-cAMPS (cAMP antagonist) | - | Decrease | portlandpress.com |

Prostaglandins (B1171923)

Prostaglandins (PGs) have been identified as significant regulators of both the synthesis and secretion of ANP in rats. In vivo studies have shown that infusion of Prostaglandin F2 alpha (PGF2α) into anesthetized rats causes a significant rise in plasma ANP levels. capes.gov.br In vitro experiments using primary cultures of neonatal rat atrial and ventricular cardiocytes corroborate these findings, demonstrating that PGF2α and Prostaglandin E2 (PGE2) effectively promote ANP secretion. portlandpress.comcapes.gov.br Notably, these prostaglandins also increase ANP mRNA levels, indicating a role in stimulating the synthesis of the prohormone, not just its release. capes.gov.br

The involvement of prostaglandins is particularly crucial in ANP secretion stimulated by other agents. For instance, cyclooxygenase inhibitors like indomethacin (B1671933) and diclofenac (B195802) were found to abolish the ANP secretion induced by phorbol ester (PMA) activation of PKC in ventricular cardiomyocytes. portlandpress.com This study suggested that prostacyclin (PGI2) and/or PGE2 are the key prostanoids in this pathway, as their exogenous application mimicked the secretory effects. portlandpress.com Similarly, the ANP release stimulated by platelet-activating factor (PAF) in isolated perfused rat hearts is significantly attenuated by cyclooxygenase inhibitors, with PGF2α identified as the primary mediator in this response. oup.com Furthermore, cyclooxygenase inhibitors can reduce basal ANP secretion and block the ANP response to stimuli like ischemia and endothelin. oup.com

Table 2: Effects of Prostaglandins on ANP Secretion in Rat Models

| Experimental Model | Prostaglandin/Agent | Effect on ANP Secretion/Synthesis | Source |

|---|---|---|---|

| Anesthetized rats (in vivo) | PGF2α infusion | Increased plasma ANP | capes.gov.br |

| Neonatal rat cardiocytes (in vitro) | PGF2α, PGE2 | Increased ANP release and mRNA levels | capes.gov.br |

| Neonatal rat cardiocytes (in vitro) | Prostacyclin (PGI2) | No effect | capes.gov.br |

| Isolated perfused rat heart | Platelet-Activating Factor (PAF) + Cyclooxygenase inhibitor | Attenuated ANP secretion | oup.com |

Cytochrome P450

Metabolites of the cytochrome P450 (CYP450) pathway, particularly those derived from arachidonic acid, play a key role in modulating ANP secretion. Inhibition of CYP450 arachidonate (B1239269) metabolites has been shown to decrease basal ANP secretion in isolated perfused rat atria. oup.com This pathway is also implicated in stimulated ANP release. In studies using endothelin-1 (ET-1) to trigger ANP secretion, the CYP450 inhibitor 17-ODYA significantly blocked the release of ANP from isolated perfused rat atria and the release of pro-ANP-(1-30) from cultured neonatal rat ventricular myocytes. physiology.org These findings suggest that CYP450-arachidonic acid metabolites are an important stimulatory component in the ET-1-induced cardiac hormone secretion pathway. physiology.org

Further evidence for the stimulatory role of this pathway comes from studies on spontaneously hypertensive rats (SHR). Long-term overexpression of CYP450 epoxygenases, such as CYP2J2, which produce epoxyeicosatrienoic acids (EETs), was found to attenuate the development of hypertension. nih.gov This beneficial effect was linked, at least in part, to a significant upregulation of ANP. nih.gov In these rats, ANP mRNA levels in the myocardium were elevated 6- to 14-fold, and plasma ANP concentrations were also significantly increased. nih.gov In vitro experiments confirmed that EETs could directly stimulate ANP production in cultured atrial cells. ahajournals.org

Table 3: Research Findings on Cytochrome P450 and ANP Regulation in Rats

| Experimental Model | Method/Agent | Key Finding | Effect on ANP | Source |

|---|---|---|---|---|

| Isolated perfused rat atria | 17-ODYA (CYP450 inhibitor) | Inhibited basal secretion | Decrease | oup.com |

| Isolated perfused rat atria | Endothelin-1 + 17-ODYA | Inhibited ET-1-stimulated secretion | Decrease | physiology.org |

| Spontaneously Hypertensive Rats (SHR) | Overexpression of CYP450 epoxygenases | Upregulation of ANP mRNA and plasma ANP | Increase | nih.gov |

G Proteins

Guanine nucleotide-binding proteins (G proteins) are fundamentally involved in the signal transduction of ANP secretion, particularly in response to mechanical stimuli. Research using an isolated adult rat atria model has firmly established the involvement of inhibitory G proteins (Gi/o). oup.comoup.com In these studies, pretreating rats with pertussis toxin (PTX), which prevents the activation of Gi/o proteins by ADP ribosylation, completely abolished the increase in ANP secretion normally caused by atrial stretch. oup.com

Conversely, direct activation of G proteins using Mastoparan-7 (MAS-7) in the atrial perfusate led to a significant stimulation of ANP secretion. oup.comoup.com This stimulatory effect of MAS-7 was, in turn, blocked in atria from rats pretreated with pertussis toxin, confirming that the action was mediated through Gi/o proteins. oup.comoup.com These results indicate that Gi/o proteins are essential components in the stretch-secretion coupling mechanism of ANP release. oup.com The ANP clearance receptor, NPR-C, is known to be coupled to the inhibition of adenylyl cyclase through the inhibitory G protein, Gi, providing another link between G protein signaling and the broader ANP system. ahajournals.orguniprot.org

Table 4: Role of G Proteins in ANP Secretion in Rat Atria

| Experimental Model | Agent Used | Mechanism of Agent | Effect on ANP Secretion | Source |

|---|---|---|---|---|

| Isolated adult rat atria | Atrial Stretch + Pertussis Toxin (PTX) | Inhibits Gi/o proteins | Abolished stretch-induced secretion | oup.comoup.com |

| Isolated adult rat atria | Mastoparan-7 (MAS-7) | Activates G proteins | Stimulated secretion | oup.comoup.com |

Atrial Natriuretic Peptide Receptors and Signal Transduction in Rats

Natriuretic Peptide Receptor Subtypes

The biological effects of Atrial Natriuretic Peptide (ANP) in rats are mediated through its interaction with specific cell surface receptors. These receptors are broadly classified into three main subtypes: Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C). nih.gov These subtypes exhibit distinct structural and functional characteristics, which dictate their roles in ANP signaling.

NPR-A (Guanylyl Cyclase-A)

NPR-A, also known as Guanylyl Cyclase-A (GC-A), is a key receptor for ANP and Brain Natriuretic Peptide (BNP). uniprot.orgpnas.org It is a transmembrane protein that, upon ligand binding, activates its intracellular guanylyl cyclase domain. uniprot.orgjci.org This enzymatic activity leads to the conversion of Guanosine (B1672433) Triphosphate (GTP) to cyclic Guanosine Monophosphate (cGMP), a crucial second messenger that mediates many of the physiological effects of ANP, including vasodilation and natriuresis. jci.orgphysiology.org The structure of NPR-A includes an extracellular ligand-binding domain, a single transmembrane region, and intracellular domains that include a protein kinase-like homology domain and the guanylyl cyclase catalytic domain. nih.govphysiology.org The activation of NPR-A's guanylyl cyclase activity is a critical step in the signal transduction cascade initiated by ANP. wiley.com Studies have shown that the sequences of the different domains of NPR-A are conserved across mammalian species, including rats. frontiersin.org

NPR-B (Guanylyl Cyclase-B)

Similar to NPR-A, Natriuretic Peptide Receptor-B (NPR-B), or Guanylyl Cyclase-B (GC-B), is a transmembrane receptor with intrinsic guanylyl cyclase activity. pnas.orgphysiology.org However, NPR-B is primarily activated by C-type Natriuretic Peptide (CNP) rather than ANP or BNP. pnas.orgnih.gov The binding of CNP to NPR-B stimulates the production of cGMP, which in turn mediates various cellular responses. nih.gov Structurally, NPR-A and NPR-B share about 44% identity in their extracellular domains and possess similar intracellular catalytic domains. physiology.org While both receptors signal through cGMP, their distinct ligand specificities suggest they regulate different physiological processes. pnas.org

NPR-C (Clearance Receptor)

Natriuretic Peptide Receptor-C (NPR-C) is the most abundant of the natriuretic peptide receptors. physiology.org Unlike NPR-A and NPR-B, it lacks an intracellular guanylyl cyclase domain. nih.govahajournals.org For this reason, it has traditionally been referred to as a "clearance receptor," primarily functioning to internalize and degrade natriuretic peptides, thereby regulating their circulating levels. physiology.orguniprot.org NPR-C binds all three natriuretic peptides (ANP, BNP, and CNP) with high affinity. pnas.orguniprot.org However, emerging evidence suggests that NPR-C may also have its own signaling functions, coupling to adenylyl cyclase inhibition or phospholipase C activation through inhibitory G-proteins. ahajournals.orgnih.gov Structurally, NPR-C has a single transmembrane domain and a short cytoplasmic tail. nih.gov

Table 1: Characteristics of Natriuretic Peptide Receptor Subtypes in Rats

| Receptor Subtype | Primary Ligand(s) | Signal Transduction Mechanism | Primary Function |

|---|---|---|---|

| NPR-A (GC-A) | ANP, BNP | Guanylyl Cyclase Activation (cGMP production) | Mediation of natriuretic, diuretic, and vasodilatory effects |

| NPR-B (GC-B) | CNP | Guanylyl Cyclase Activation (cGMP production) | Regulation of vascular tone and cell proliferation |

| NPR-C | ANP, BNP, CNP | Ligand clearance; potential signaling via G-proteins | Clearance of natriuretic peptides; potential signaling roles |

Tissue Distribution and Gene Expression

The expression patterns of the different natriuretic peptide receptor subtypes vary across different tissues in the rat, reflecting their diverse physiological roles. nih.gov

In stroke-prone spontaneously hypertensive rats (SHR-SP), NPR-A is most abundantly expressed in the adrenal gland, lung, and aorta. nih.gov NPR-B expression is high in the uterus, ovary, lung, adrenal gland, and brain. nih.gov NPR-C is predominantly expressed in the atrium and mesentery, with lower levels in the lung, vein, and kidney. nih.gov In the heart of rats, the distribution of NPR-A and NPR-B transcripts appears to be relatively uniform, while NPR-C mRNA is mainly concentrated in the atria. jci.org

The renal glomeruli are a key site of action for ANP. Studies in rats have shown that both NPR-A and NPR-C receptors are present in the glomeruli. nih.govbiologiachile.cl In fact, approximately two-thirds of the ANP binding sites in rat glomeruli are of the NPR-C subtype, with the remaining one-third being the guanylyl cyclase-coupled NPR-A receptor. nih.gov The molecular mass of the NPR-C receptor in glomeruli is about 64 kDa, while the NPR-A receptor has a molecular mass of 130 kDa. nih.gov

Gene expression studies using competitive polymerase chain reaction (PCR) have revealed that the mRNA for NPR-C is the most abundant among the three receptor subtypes in the glomeruli of control rats, followed by NPR-A, with very low levels of NPR-B mRNA (NPR-C > A >> B). nih.gov The expression of these receptor mRNAs in the glomeruli is significantly higher than in the inner medullary collecting ducts. nih.gov Furthermore, dehydration has been shown to cause a reversible decrease in the mRNA expression of all three receptor subtypes in the glomeruli. nih.gov

In contrast to the glomeruli, the renal papillae of rats exclusively express the 130-kDa NPR-A receptor. nih.govbiologiachile.cl This suggests that the direct effects of ANP in this region of the kidney are mediated solely through the cGMP signaling pathway. nih.gov Research on DOCA-salt hypertensive rats has indicated that there is an increased number of ANP receptors and an exaggerated cGMP response to ANP in the renal papilla. physiology.org This upregulation of NPR-A in the renal papillae may contribute to the enhanced natriuretic response to ANP observed in this hypertensive model. physiology.org

Table 2: Distribution and Gene Expression of Natriuretic Peptide Receptors in Rat Kidney

| Renal Structure | Receptor Subtypes Present | Relative mRNA Expression | Key Findings |

|---|---|---|---|

| Glomeruli | NPR-A, NPR-C | NPR-C > NPR-A >> NPR-B | NPR-C is the predominant receptor subtype. nih.govnih.gov |

| Renal Papillae | NPR-A | N/A (Primarily NPR-A protein expressed) | Exclusively expresses the NPR-A receptor. nih.gov |

Vascular Tissues (Aorta, Mesenteric Arteries)

In rats, vascular tissues such as the aorta and mesenteric arteries are important targets for Atrial Natriuretic Peptide (ANP). These tissues express different subtypes of ANP receptors, which mediate the peptide's effects on vascular tone.

Studies have shown that both the aorta and mesenteric arteries of rats express messenger RNA (mRNA) for Natriuretic Peptide Receptor-A (NPR-A), Natriuretic Peptide Receptor-B (NPR-B), and Natriuretic Peptide Receptor-C (NPR-C). physiology.orgphysiology.org However, the relative abundance of these receptors can differ. For instance, in the aorta of rats, NPR-A is the predominant subtype in the contractile phenotype of smooth muscle cells. ersnet.org Conversely, cultured aortic smooth muscle cells, which represent a synthetic phenotype, predominantly express NPR-B. ersnet.org In mesenteric arteries, an increase in NPR-A mRNA has been observed in hypertensive rat models, which correlates with increased cGMP generation despite a decrease in the number of binding sites. physiology.org

Research on the mesenteric arterial bed has revealed that while receptors for ANP are present, the biological response can be weak. nih.gov Interestingly, a significant portion of ANP binding sites are located in the perivascular adipose tissue surrounding the mesenteric arteries, rather than in the vascular smooth muscle itself. ahajournals.org These adipocytes express both NPR-A and NPR-C receptors and respond to ANP with an increase in cGMP production. ahajournals.org In contrast, the mesenteric arteries show limited specific binding for ANP and a blunted cGMP response. ahajournals.org

Table 1: ANP Receptor Subtypes and Signaling in Rat Vascular Tissues

| Tissue | Receptor Subtypes Expressed (mRNA) | Predominant Receptor Subtype | Signaling Pathway |

|---|---|---|---|

| Aorta | NPR-A, NPR-B, NPR-C physiology.orgphysiology.org | NPR-A (contractile phenotype) ersnet.org | cGMP generation physiology.org |

| Mesenteric Arteries | NPR-A, NPR-B, NPR-C physiology.orgphysiology.org | - | cGMP generation physiology.org |

| Perivascular Adipose Tissue (Mesenteric) | NPR-A, NPR-C ahajournals.org | - | cGMP generation ahajournals.org |

Adrenal Cortex

The adrenal cortex in rats is a key target for ANP, where it primarily regulates aldosterone (B195564) secretion. The zona glomerulosa of the adrenal cortex displays a high density of ANP binding sites. nih.govphysiology.orgnih.gov All three subtypes of ANP receptors—NPR-A, NPR-B, and NPR-C—are expressed in the rat adrenal gland, with the highest expression found in the zona glomerulosa. nih.gov

Quantitative analysis has demonstrated that the expression of NPR-A mRNA is higher than that of NPR-B and NPR-C mRNA in both the zona glomerulosa and the adrenal medulla. nih.gov In spontaneously hypertensive rats (SHR), a lower density of ANP receptors has been observed in the adrenal gland compared to their normotensive counterparts, which may contribute to the pathophysiology of hypertension in this model. oup.com Furthermore, the number of ANP receptors in the adrenal gland can be regulated by the body's fluid balance, with an increase in receptor numbers observed in water-deprived rats. nih.govnih.gov

Lungs

The lungs of rats are another significant site for ANP action and clearance. The lung tissue expresses mRNAs for NPR-A, NPR-B, and NPR-C. physiology.org However, the relative abundance of these receptors changes during postnatal development. nih.gov Studies have shown that in adult rat lungs, NPR-A is more abundant than NPR-B. physiology.org

The total number of ANP receptor binding sites in the lungs increases with age in postnatal rats. nih.gov Specifically, the density of NPR-C receptors is higher at 4 days of age, while at 22 days, the increase is primarily due to a higher density of NPR-A receptors. nih.gov NPR-B receptor levels have been found to be undetectable in autoradiographic studies of rat lung sections. nih.gov The expression of NPR-C is particularly abundant in the lungs, which plays a major role in the clearance of circulating ANP. portlandpress.com In models of hypoxic pulmonary hypertension, administration of a C-ANP receptor agonist has been shown to lower pulmonary arterial pressure, suggesting that endogenous ANP modulates pulmonary vascular tone. physiology.org

Brain

In the rat brain, ANP receptors are discretely localized in areas crucial for cardiovascular and fluid regulation. nih.govcdnsciencepub.com The highest concentrations of ANP receptors are found in the circumventricular organs, such as the subfornical organ and the area postrema, as well as the choroid plexus and specific hypothalamic nuclei. nih.govjneurosci.org These regions are involved in the control of blood pressure and the production of vasopressin. nih.gov

Both biologically active receptors (NPR-A and NPR-B) and clearance receptors (NPR-C) are present in the rat brain. nih.govphysiology.org Astrocyte glial cultures from the rat brain primarily contain the NPR-A subtype, while neuronal cultures predominantly express the NPR-B subtype. physiology.org The clearance receptor, NPR-C, has been identified in the arachnoid mater. nih.govphysiology.org The distribution of these receptors suggests that ANP can act as a neuromodulator or neurotransmitter, influencing fluid balance, cardiovascular function, and potentially cerebrospinal fluid production. nih.govnih.gov Studies in spontaneously hypertensive rats have shown a lower number of ANP receptors in the subfornical organ, area postrema, and nucleus of the solitary tract compared to normotensive rats. nih.gov

Table 2: Distribution of ANP Receptor Subtypes in the Rat Brain

| Brain Region/Cell Type | Predominant Receptor Subtype | Reference |

|---|---|---|

| Subfornical Organ | High density of ANP receptors | nih.govjneurosci.org |

| Area Postrema | High density of ANP receptors | nih.govjneurosci.org |

| Choroid Plexus | High density of ANP receptors | nih.gov |

| Hypothalamic Nuclei | High density of ANP receptors | nih.gov |

| Astrocyte Glia | NPR-A | physiology.org |

| Neurons | NPR-B | physiology.org |

| Arachnoid Mater | NPR-C | nih.govphysiology.org |

Intracellular Signaling Pathways

Guanylyl Cyclase Activation and cGMP Generation

The primary signaling mechanism of Atrial Natriuretic Peptide (ANP) in rats involves the activation of particulate guanylyl cyclase (pGC). oup.com The binding of ANP to its receptors, specifically NPR-A and NPR-B, which are also known as guanylyl cyclase-A (GC-A) and guanylyl cyclase-B (GC-B) respectively, stimulates the intracellular catalytic domain of these receptors. physiology.orgpnas.org This activation leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). mdpi.com

This elevation in intracellular cGMP has been observed in a wide range of rat tissues and cells in response to ANP, including vascular smooth muscle cells, renal cells, and adrenal cortical cells. physiology.orgoup.comahajournals.org For example, in rat hepatocytes, ANP elevates cGMP levels through the GC-A receptor. researchgate.net Similarly, in rat cardiac fibroblasts, both ANP and a modified, more stable form of ANP (M-ANP) have been shown to generate cGMP. oup.com The increased production of cGMP is a key step that initiates the downstream physiological effects of ANP. nih.gov In some instances, ANP's hypotensive effect is also linked to the enhancement of nitric oxide synthase (NOS) activity and nitric oxide (NO) production, a pathway that can also involve cGMP. ahajournals.org

Protein Kinase G (PKG) Activation

The increase in intracellular cGMP levels triggered by ANP subsequently leads to the activation of cGMP-dependent protein kinase, also known as Protein Kinase G (PKG). ahajournals.orgnih.gov This activation is a critical step in the ANP signaling cascade, mediating many of its cellular effects.

In rat cardiac fibroblasts, the activation of the cGMP/PKG signaling pathway by ANP has been shown to attenuate pro-fibrotic signaling pathways. oup.com Similarly, in rat brain microglial cells, the ANP-cGMP-PKG pathway induces morphological changes and increases phagocytic activity, while concurrently decreasing the expression of inflammatory genes. nih.gov This suggests a role for this pathway in the resolution of neuroinflammation. nih.gov In vascular smooth muscle and endothelial cells, the activation of PKG by cGMP can lead to the phosphorylation of proteins that are involved in the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation. ahajournals.org Furthermore, there is evidence that PKG can activate the PI3K/Akt kinase signaling pathway in vascular smooth muscle and endothelial cells. nih.gov

Interaction with Other Second Messengers

The signaling cascade initiated by the binding of Atrial Natriuretic Peptide (ANP) to its receptors in rats is not an isolated pathway. It engages in significant crosstalk with other intracellular second messenger systems, leading to a complex and integrated cellular response. This interaction is crucial for modulating the ultimate physiological effects of ANP.

Cyclic AMP (cAMP)

The interaction between the ANP/cGMP pathway and cyclic AMP (cAMP) is multifaceted and can be either antagonistic or synergistic depending on the cell type and physiological context. frontiersin.org In some instances, ANP has been observed to lower intracellular cAMP levels. frontiersin.orgahajournals.org This can occur through the stimulation of cGMP-activated phosphodiesterases, which in turn degrade cAMP. frontiersin.org However, in other rat tissues and cell types, ANP does not appear to alter cAMP concentrations. frontiersin.orgnih.gov For example, in microdissected rat glomeruli and collecting tubules, ANP did not affect the increase in cAMP content induced by forskolin (B1673556) or vasopressin. nih.gov

Conversely, studies in neonatal rat ventricular cardiomyocytes have shown that substances that increase cAMP can influence ANP secretion. nih.gov For instance, platelet-activating factor (PAF) was found to increase ANP secretion in a process associated with a rise in cAMP formation. physiology.org This effect was mimicked by the direct application of a cAMP analog, dibutyryl-cAMP, and forskolin, an adenylyl cyclase activator. physiology.org These findings suggest that in certain cardiac cells, the cAMP pathway can positively modulate ANP release. physiology.org However, other research in beating rabbit atria suggests that cAMP can also have an inhibitory effect on ANP release, independent of calcium influx through L-type channels. physiology.org

Calcium (Ca2+)

ANP signaling significantly modulates intracellular calcium (Ca2+) concentrations in various rat cell types. A primary mechanism of this interaction is the ANP-induced decrease in cytosolic Ca2+ levels. frontiersin.org In rat hepatocytes, ANP was shown to attenuate cytosolic Ca2+ oscillations by decreasing their frequency. nih.gov It also stimulated the efflux of Ca2+ from the plasma membrane and modestly inhibited its basal influx. nih.gov These effects were mimicked by a cGMP analog, indicating they are downstream of ANP receptor activation. nih.gov Similarly, in cultured rat vascular smooth muscle cells, ANP was able to block the rise in intracellular free Ca2+ concentration stimulated by angiotensin II. nih.gov

The secretion of ANP itself is also influenced by Ca2+. The release of ANP stimulated by endothelin in paced rat atria was found to be dependent on calcium influx. oup.com Likewise, stretch-induced ANP secretion in perfused rat hearts is inhibited in a low-calcium environment, suggesting a requirement for Ca2+ influx. capes.gov.br However, the role of calcium can be complex, with some studies suggesting it has a negative effect on basal ANP secretion but a positive modulatory role during sustained, stimulated release in cultured rat atrial myocytes. oup.com

| Experimental Model | Agonist/Stimulus | Effect of ANP on Ca2+ | Reference |

| Rat Hepatocytes | - | Attenuates Ca2+ oscillations, stimulates efflux, inhibits influx | nih.gov |

| Cultured Rat Vascular Smooth Muscle Cells | Angiotensin II | Blocks agonist-stimulated rise in [Ca2+]i | nih.gov |

| Paced Rat Atria | Endothelin | ANP secretion is Ca2+ dependent | oup.com |

| Perfused Rat Hearts | Mechanical Stretch | Stretch-induced ANP secretion is inhibited in low Ca2+ | capes.gov.br |

Inositol (B14025) Triphosphate (IP3)

The ANP signaling pathway has been shown to antagonize the production of inositol triphosphate (IP3), a key second messenger involved in mobilizing intracellular calcium stores. frontiersin.org In murine Leydig tumor cells, ANP significantly decreased the hydrolysis of phosphoinositides, the precursors of IP3, in a dose-dependent manner. frontiersin.org This inhibitory effect was reversed by an inhibitor of cGMP-dependent protein kinase (PKG), confirming the involvement of the ANP/cGMP/PKG cascade. frontiersin.org